NVP-BHG712 isomer

Ephrin receptor kinase inhibition Regioisomer selectivity Cancer cell signaling

This regioisomer differs from parent NVP-BHG712 by a single methyl position, yielding a 10-fold selectivity window (EPHA2 IC50=163 nM vs EPHA4=1660 nM) and distinct binding modes validated by co-crystal structures (PDB: 6FNG, 6FNJ). Ideal for subtype-specific EPH kinase research without confounding p38α inhibition. Order for reproducible target engagement in angiogenesis and tumor migration studies.

Molecular Formula C26H20F3N7O
Molecular Weight 503.5 g/mol
Cat. No. B2916913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNVP-BHG712 isomer
Molecular FormulaC26H20F3N7O
Molecular Weight503.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=NC(=NC4=NN(C=C43)C)C5=CN=CC=C5
InChIInChI=1S/C26H20F3N7O/c1-15-8-9-16(25(37)31-19-7-3-6-18(12-19)26(27,28)29)11-21(15)32-23-20-14-36(2)35-24(20)34-22(33-23)17-5-4-10-30-13-17/h3-14H,1-2H3,(H,31,37)(H,32,33,34,35)
InChIKeyMWKSRKSEWLRPBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-methyl-3-[(2-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide (NVP-BHG712 Isomer) as a Regioisomeric Ephrin Receptor Kinase Inhibitor for Preclinical Oncology and Angiogenesis Research


4-methyl-3-[(2-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide (CAS: 2245892-85-5), also designated as the NVP-BHG712 isomer, is a pyrazolo[3,4-d]pyrimidine-based benzamide compound that functions as an ATP-competitive inhibitor of Ephrin (EPH) receptor tyrosine kinases. It is a regioisomer of the parent compound NVP-BHG712 (CAS: 940310-85-0), differing only by the position of a single methyl group on the pyrazolo-pyrimidine core . X-ray crystallography studies have confirmed that this regioisomer binds to both EPHA2 and EPHB4 receptor kinases, with distinct binding modes and biochemical selectivity profiles compared to the parent compound [1]. This structural distinction has critical implications for target engagement and functional outcomes in kinase-dependent assays.

Why Regioisomeric Substitution Is Not Equivalent: Structural and Functional Differentiation of 4-methyl-3-[(2-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide


Generic substitution within the pyrazolo[3,4-d]pyrimidine benzamide class is not scientifically valid due to the profound impact of regioisomerism on kinase binding modes and selectivity. The NVP-BHG712 isomer differs from its parent compound solely by the location of a methyl group on the pyrazolo-pyrimidine ring, yet this single atomic shift results in a 10- to 50-fold difference in potency across EPH receptor family members . Moreover, crystal structures of the isomer bound to EPHA2 and EPHB4 reveal distinct non-covalent interactions that are not reproduced by the parent compound, indicating that binding is not simply conserved [1]. Consequently, researchers cannot interchangeably use other pyrazolo[3,4-d]pyrimidine derivatives—even close structural analogs—without risking divergent biological outcomes and misinterpretation of EPH-dependent signaling pathways. The following evidence quantitatively establishes the specific differentiation of this compound.

Quantitative Differentiation Evidence for 4-methyl-3-[(2-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide (NVP-BHG712 Isomer) Against Closest Analogs


Regioisomer-Specific EPHA2 and EPHA4 Potency: NVP-BHG712 Isomer vs. Parent NVP-BHG712

The NVP-BHG712 isomer exhibits markedly altered potency against EPHA2 and EPHA4 compared to the parent NVP-BHG712 compound. Against EPHA2, the isomer demonstrates an IC50 of 163 nM, whereas the parent compound inhibits EPHA2 with an IC50 of 3.3 nM—a 49-fold reduction in potency. For EPHA4, the isomer shows an IC50 of 1660 nM, while the parent compound's EPHA4 inhibition data (when available) indicates a significantly lower IC50 value in the low nanomolar range, resulting in at least a 10-fold difference . This regioisomer-specific variation in potency is critical for experiments requiring differential engagement of EPH family members.

Ephrin receptor kinase inhibition Regioisomer selectivity Cancer cell signaling

Structural Binding Mode Differentiation: Regioisomer vs. Parent Compound in EPH Receptor Kinase Domains

X-ray crystallographic analysis reveals that the NVP-BHG712 isomer binds to the ATP-binding pockets of EPHA2 (PDB: 6FNG) and EPHB4 (PDB: 6FNJ) with a distinct orientation and interaction pattern compared to the parent NVP-BHG712 (PDB: 6FNF) [1]. Specifically, the methyl group on the pyrazolo-pyrimidine core of the isomer induces a rotation of the inhibitor within the binding pocket, altering key hydrogen bonding interactions with the kinase hinge region and shifting hydrophobic contacts with the gatekeeper residue. This structural divergence directly underlies the observed differences in potency and selectivity across the EPH family [2].

X-ray crystallography Kinase inhibitor binding mode Structure-activity relationship

Kinase Selectivity Profile Relative to Other Pyrazolo[3,4-d]pyrimidine Benzamide Inhibitors

While many pyrazolo[3,4-d]pyrimidine benzamide derivatives exhibit potent inhibition of p38α MAP kinase (e.g., p38 MAP Kinase Inhibitor IX with IC50 = 5 nM against p38α), the NVP-BHG712 isomer demonstrates a distinct selectivity profile focused on EPH family kinases with only moderate activity against other tyrosine kinases . The isomer's IC50 values for c-Raf, c-Src, and c-Abl are 0.395 μM, 1.266 μM, and 1.667 μM, respectively—indicating a >2- to >10-fold selectivity window for EPHA2 over these off-targets [1]. In contrast, p38α inhibitors within the same chemotype exhibit sub-nanomolar to low nanomolar potency against p38α but minimal activity against EPH receptors, highlighting the critical influence of substituent patterns on target engagement.

Kinase selectivity p38 MAP kinase Off-target profiling

Potency Comparison Against CDK2/GSK3β Dual Inhibitors in the Pyrazolo[3,4-d]pyrimidine Series

Within the broader pyrazolo[3,4-d]pyrimidine chemical space, recent optimized derivatives such as compounds 5c and 5g have been developed as potent dual CDK2/GSK3β inhibitors with IC50 values in the 128-317 nM range [1]. The NVP-BHG712 isomer, with an EPHA2 IC50 of 163 nM, falls within a similar potency range but targets a distinct kinase family. This illustrates how modifications to the pyrazolo-pyrimidine core and pendant groups can redirect kinase selectivity while maintaining comparable biochemical potency. The isomer is not a CDK2 or GSK3β inhibitor and should not be used as such.

CDK2 inhibition GSK3β inhibition Cancer cell proliferation

Distinct Chemotype Differentiation from RET Inhibitor 9x within the Pyrazolo[3,4-d]pyrimidin-4-yl Benzamide Class

Compound 9x, a pyrazolo[3,4-d]pyrimidin-4-yl)oxy)benzamide derivative, exhibits exceptional potency against wild-type RET and its gatekeeper mutants (V804L/V804M) with IC50 values as low as 4 nM and cellular GI50 of 9 nM [1]. The NVP-BHG712 isomer, in contrast, has no reported activity against RET and instead targets EPH receptor kinases. The structural divergence lies in the linker between the pyrazolo-pyrimidine core and the benzamide moiety (amino vs. oxy linker), which dictates kinase binding site complementarity. This exemplifies how subtle variations within the same core scaffold produce orthogonal target profiles.

RET kinase inhibition Gatekeeper mutants Non-small cell lung cancer

Recommended Research Applications for 4-methyl-3-[(2-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide Based on Quantitative Differentiation Evidence


EPHA2 vs. EPHA4 Selectivity Profiling in Angiogenesis and Tumor Progression Models

Given the 10-fold selectivity window between EPHA2 (IC50 = 163 nM) and EPHA4 (IC50 = 1660 nM), this compound is optimally suited for experiments requiring differential inhibition of these two EPH receptor subtypes . Researchers studying the distinct roles of EPHA2 and EPHA4 in VEGF-independent angiogenesis, tumor cell migration, or vascular remodeling can use the NVP-BHG712 isomer at concentrations near its EPHA2 IC50 to achieve EPHA2-selective inhibition while sparing EPHA4. This contrasts with the parent compound, which potently inhibits both receptors and would confound subtype-specific analysis.

Structural Biology of EPH Receptor Kinase Domains with a Regioisomer-Specific Binding Probe

The availability of high-resolution co-crystal structures of the NVP-BHG712 isomer bound to both EPHA2 (PDB: 6FNG) and EPHB4 (PDB: 6FNJ) makes this compound a validated tool for structural studies of EPH kinase conformational states [1]. Its distinct binding mode—differing from the parent compound by a rotation within the ATP pocket—enables investigation of how minor chemical modifications alter kinase-inhibitor recognition. Crystallographers and computational chemists developing EPH-targeted therapeutics can use this compound to benchmark docking algorithms and to explore alternative binding poses not accessible with the parent NVP-BHG712.

Negative Control for p38 MAPK-Dependent Signaling Studies

In contrast to many pyrazolo[3,4-d]pyrimidine benzamide derivatives that potently inhibit p38α MAP kinase (e.g., p38 MAP Kinase Inhibitor IX, IC50 = 5 nM), the NVP-BHG712 isomer exhibits minimal activity against p38α . This profile qualifies the compound as an appropriate negative control for experiments designed to validate p38α-dependent phenotypes. Researchers can use the isomer at concentrations up to 1 μM to demonstrate that observed effects are not due to p38α inhibition, thereby strengthening the specificity of their conclusions when using p38α-selective tool compounds.

EphB4-Mediated Vascular Biology and Preclinical Angiogenesis Assays

The NVP-BHG712 isomer has been specifically validated in models of EphB4-dependent vascular remodeling and tumor angiogenesis [2]. The compound's conserved non-bonded binding to EPHB4, confirmed by co-crystallography, supports its use in cellular and in vivo assays examining EphB4-ephrinB2 forward and reverse signaling. Applications include endothelial cell tube formation assays, aortic ring sprouting assays, and xenograft tumor models where EphB4 is overexpressed. The isomer's defined potency and selectivity profile ensures reproducible target engagement without the pleiotropic effects of less selective EPH inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for NVP-BHG712 isomer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.